4-Methyl-2-(trifluoromethyl)piperidine
CAS No.:
Cat. No.: VC16516422
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12F3N |
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Molecular Weight | 167.17 g/mol |
IUPAC Name | 4-methyl-2-(trifluoromethyl)piperidine |
Standard InChI | InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
Standard InChI Key | WAZJVLNXDYCATL-UHFFFAOYSA-N |
Canonical SMILES | CC1CCNC(C1)C(F)(F)F |
Introduction
Synthesis and Manufacturing Processes
The synthesis of 4-methyl-2-(trifluoromethyl)piperidine can be inferred from patented methods for analogous trifluoromethylated piperidines. A prominent approach involves the reaction of piperidinecarboxylic acid derivatives with sulfur tetrafluoride (SF₄), as detailed in Chinese Patent CN102603611B .
Key Synthetic Steps
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Starting Material: 4-Methylpiperidine-2-carboxylic acid (hypothetical precursor).
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Fluorination: Reaction with SF₄ in a mixed solvent (e.g., chloroform and anhydrous hydrofluoric acid) at elevated temperatures (50–150°C) .
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Workup: Neutralization with sodium hydroxide, extraction with organic solvents (e.g., chloroform), and distillation to isolate the product .
Process Optimization
The patent reports yields of 54.5–80.1% for analogous trifluoromethylpiperidines, depending on reaction conditions . For instance:
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Temperature: Higher temperatures (e.g., 150°C) improve conversion but may degrade sensitive intermediates .
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Solvent System: Trichloromethane-hydrofluoric acid mixtures enhance SF₄ solubility and reaction efficiency .
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Stoichiometry: A 1:1.5–3 molar ratio of carboxylic acid to SF₄ optimizes trifluoromethyl group incorporation .
Table 1: Synthetic Conditions for Trifluoromethylpiperidines (Adapted from CN102603611B )
Starting Material | Solvent | SF₄ (mol equiv) | Temperature (°C) | Yield (%) |
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Piperidine-2-carboxylic acid | CHCl₃ + HF | 2.7 | 85 | 80.1 |
2-Chloro-4-piperidinecarboxylic acid | CH₂Cl₂ + HF | 2.1 | 95 | 53.9 |
Physicochemical Properties
While experimental data for 4-methyl-2-(trifluoromethyl)piperidine are scarce, extrapolations from related compounds provide preliminary insights:
Thermodynamic Properties
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Boiling Point: Estimated 160–180°C (cf. 143.6°C for 4-methyl-2-(trifluoromethyl)pyridine ).
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Density: ~1.1–1.3 g/cm³, aligning with values for fluorinated piperidines .
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Solubility: Limited water solubility due to the trifluoromethyl group; miscible with organic solvents like chloroform and dichloromethane .
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 3.0–3.5 ppm (piperidine ring protons), δ 1.2–1.8 ppm (methyl group), and splitting patterns indicative of axial-equatorial proton arrangements.
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¹⁹F NMR: A singlet near δ -60 ppm, characteristic of trifluoromethyl groups .
Applications in Pharmaceutical and Industrial Chemistry
The trifluoromethyl-piperidine scaffold is prevalent in drug discovery due to its ability to enhance binding affinity and pharmacokinetic properties.
Medicinal Chemistry
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Central Nervous System (CNS) Agents: Piperidine derivatives are common in antipsychotics and analgesics. The trifluoromethyl group may improve blood-brain barrier penetration .
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Enzyme Inhibitors: Fluorinated piperidines inhibit cytochrome P450 enzymes, leveraging fluorine’s electronegativity for targeted interactions .
Agrochemicals
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